3-[2-(Trifluoromethyl)phenyl]but-2-enoic Acid: A Comprehensive Technical Guide for Medicinal Chemistry and Organic Synthesis
3-[2-(Trifluoromethyl)phenyl]but-2-enoic Acid: A Comprehensive Technical Guide for Medicinal Chemistry and Organic Synthesis
Executive Summary
In contemporary drug discovery, the strategic incorporation of fluorinated moieties is a cornerstone of rational drug design. 3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid (CAS: 1356809-47-6) represents a highly versatile, multi-functional building block. Combining the metabolic resilience of an ortho-trifluoromethyl (-CF₃) group with the reactive potential of an
This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and field-proven synthetic methodologies, designed specifically for researchers and process chemists.
Physicochemical Profile and Structural Dynamics
Understanding the baseline quantitative metrics of a building block is essential for predicting its behavior in both synthetic workflows and biological systems. The presence of the -CF₃ group significantly alters the electron density of the phenyl ring, while the conjugated but-2-enoic acid backbone dictates the molecule's UV absorbance and reactivity profile.
Table 1: Quantitative Physicochemical Data
| Property | Value | Synthetic / Biological Implication |
| Chemical Name | 3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid | N/A |
| CAS Registry Number | 1356809-47-6 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C₁₁H₉F₃O₂ | Indicates high fluorine content relative to molecular weight. |
| Molecular Weight | 230.18 g/mol | Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5. |
| Estimated LogP (XLogP3) | ~3.3 | High lipophilicity driven by the -CF₃ group; enhances passive membrane permeability [1]. |
| Hydrogen Bond Donors | 1 | Provided by the carboxylic acid (-COOH) for target anchoring. |
| Hydrogen Bond Acceptors | 2 | Provided by the carbonyl oxygen and hydroxyl oxygen. |
| Rotatable Bonds | 2 | Low conformational flexibility, reducing entropic penalty upon target binding. |
(Note: Baseline properties are extrapolated from standard cheminformatics databases for fluorinated cinnamic acid derivatives [1].)
Pharmacophore Rationale in Drug Design
The architecture of 3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid is not accidental; it is a convergence of three distinct pharmacophoric elements. According to recent reviews on FDA-approved fluorinated drugs, the strategic placement of a -CF₃ group can drastically alter a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile [2].
Fig 1. Pharmacophore deconstruction mapping functional groups to pharmacological properties.
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The ortho-Trifluoromethyl Group: The -CF₃ moiety is highly electronegative and possesses a large hydrophobic domain. Placed at the ortho position, it exerts significant steric hindrance, often locking the adjacent phenyl ring out of coplanarity with the alkene. This unique 3D conformation can be exploited to fit into deep, hydrophobic protein pockets while resisting cytochrome P450-mediated oxidative metabolism [2].
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The
-Unsaturated Double Bond: This structural feature acts as a soft electrophile (Michael acceptor). In targeted covalent inhibitors, this alkene can be tuned to react selectively with nucleophilic cysteine residues in the active site of kinases or proteases. -
The Carboxylic Acid: Serves as a versatile synthetic handle for amide coupling (e.g., forming peptidomimetics) or as a primary pharmacophore to form salt bridges with basic amino acid residues (like arginine or lysine) in a biological target.
Synthetic Methodologies: Strategic Approaches
The most robust and scalable method for synthesizing
Fig 2. Two-step synthetic workflow for 3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid via HWE.
Protocol 1: HWE Olefination to Ethyl 3-[2-(Trifluoromethyl)phenyl]but-2-enoate
This protocol establishes the carbon-carbon double bond. The steric bulk of the ortho-CF₃ group necessitates specific conditions to drive the reaction to completion.
Reagents:
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2'-(Trifluoromethyl)acetophenone (1.0 eq)
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Triethyl phosphonoacetate (1.2 eq)
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Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)
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Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology & Causality:
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Ylide Formation: Suspend NaH in anhydrous THF at 0 °C under a strict Argon atmosphere. Causality: Argon prevents ambient moisture from prematurely quenching the hydride. The 0 °C temperature safely controls the highly exothermic deprotonation step.
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Phosphonate Addition: Add triethyl phosphonoacetate dropwise. Stir for 30–45 minutes until hydrogen gas (H₂) evolution ceases. Causality: The cessation of bubbling is a self-validating visual cue indicating the complete formation of the reactive sodium enolate/ylide.
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Ketone Addition: Add 2'-(trifluoromethyl)acetophenone dropwise. Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12–16 hours. Causality: The ortho-CF₃ group creates significant steric shielding around the carbonyl carbon. Extended reaction times at room temperature (or mild heating to 40 °C) are required to overcome this activation energy barrier.
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Reaction Quench: Monitor via TLC (Hexanes/EtOAc 9:1). Once the ketone is consumed, quench the reaction slowly with saturated aqueous NH₄Cl. Causality: NH₄Cl safely neutralizes excess NaH and protonates basic intermediates without causing premature hydrolysis of the newly formed ester.
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Workup & Purification: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography to separate the (E) and (Z) isomers. Causality: Separating the geometric isomers at the ester stage is significantly easier than at the free acid stage due to better resolution on standard normal-phase silica.
Protocol 2: Saponification to the Free Acid
The isolated ester must be hydrolyzed to yield the final carboxylic acid.
Reagents:
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Ethyl 3-[2-(trifluoromethyl)phenyl]but-2-enoate (1.0 eq)
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Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq)
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Solvent mixture: THF / Methanol / Water (3:1:1 v/v/v)
Step-by-Step Methodology & Causality:
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Solubilization: Dissolve the ester in the THF/Methanol/Water mixture. Causality: This specific ternary solvent system is self-validating; THF and Methanol ensure the lipophilic fluorinated ester remains entirely in solution, while Water dissolves the inorganic LiOH base, creating a homogeneous reaction environment.
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Hydrolysis: Add LiOH·H₂O and heat the mixture to 60 °C for 4–6 hours. Monitor by TLC. Causality: The steric hindrance from the adjacent methyl group and the ortho-CF₃ group slows nucleophilic attack at the ester carbonyl. Mild thermal energy is required to drive the saponification.
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Organic Removal: Once complete, concentrate the mixture under reduced pressure to remove the volatile organic solvents (THF/MeOH). Dilute the remaining aqueous residue with water and wash with Diethyl Ether. Causality: The ether wash removes any unreacted ester and non-polar impurities, leaving only the water-soluble lithium carboxylate salt in the aqueous phase.
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Acidification: Cool the aqueous layer in an ice bath and acidify dropwise with 1M HCl until the pH reaches ~2. Causality: Lowering the pH below the pKa of the carboxylic acid forces the protonation of the carboxylate. A white precipitate will immediately form, acting as a visual validation of product generation.
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Final Isolation: Extract the precipitated acid with Ethyl Acetate, dry over Na₂SO₄, and concentrate to yield 3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid as a crystalline solid.
Analytical Characterization Standards
To verify the integrity of the synthesized compound, the following spectroscopic benchmarks must be met:
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¹H NMR (400 MHz, CDCl₃): Look for the highly diagnostic vinylic proton (
to the carbonyl) appearing as a fine quartet (due to long-range coupling with the allylic methyl group) around 6.0–6.5 ppm. The allylic methyl group will appear as a doublet around 2.4–2.6 ppm. The broad singlet of the carboxylic acid -OH should be visible far downfield ( > 11.0 ppm) if the sample is sufficiently dry. -
¹⁹F NMR (376 MHz, CDCl₃): The -CF₃ group will present as a sharp singlet, typically in the range of
-58.0 to -62.0 ppm. This is the ultimate confirmation of the fluorinated moiety's integrity. -
LC-MS (ESI-): The mass spectrum in negative ion mode should show a strong[M-H]⁻ peak at m/z 229.0.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 117269065, 3-[3-(Trifluoromethyl)phenyl]but-3-enoic acid" (Utilized as a structural and physicochemical proxy for baseline cheminformatics of fluorinated phenylbutenoic acids). PubChem,[Link].
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Inoue, M., et al. "FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years." Pharmaceuticals (Basel), MDPI, 11 Oct. 2022.[Link].
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Mondal, S., et al. "Access to Alkylative/Hydrodefluorination of Trifluoromethyl Ketones Using Photoexcited Dihydropyridines." Organic Letters, ACS Publications, 31 Dec. 2025.[Link].
